1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351618-22-8
VCID: VC5569307
InChI: InChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26)
SMILES: C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4
Molecular Formula: C18H19N7O
Molecular Weight: 349.398

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

CAS No.: 1351618-22-8

Cat. No.: VC5569307

Molecular Formula: C18H19N7O

Molecular Weight: 349.398

* For research use only. Not for human or veterinary use.

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide - 1351618-22-8

Specification

CAS No. 1351618-22-8
Molecular Formula C18H19N7O
Molecular Weight 349.398
IUPAC Name 1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-3-ylpiperidine-3-carboxamide
Standard InChI InChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26)
Standard InChI Key TZBKFAWJCHWGGH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s IUPAC name delineates its structure: a pyrimidine ring substituted at position 6 with a 1H-pyrazol-1-yl group and at position 4 with a piperidine moiety. The piperidine ring is further functionalized at position 3 with a carboxamide group linked to a pyridin-3-yl substituent . This arrangement confers three distinct heterocyclic systems—pyrimidine, pyrazole, and pyridine—interconnected via piperidine and amide bonds.

Key structural features include:

  • Pyrimidine-Pyrazole Core: The pyrimidine ring (C4H3N2) serves as a central scaffold, with the pyrazole group (C3H3N2) enhancing electronic diversity and hydrogen-bonding potential .

  • Piperidine-Carboxamide Linker: The piperidine ring (C5H10N) introduces conformational flexibility, while the carboxamide group (-CONH-) bridges the piperidine and pyridine, enabling interactions with biological targets.

  • Pyridin-3-yl Terminal Group: The pyridine ring (C5H4N) contributes aromaticity and potential π-π stacking interactions, common in kinase inhibitors .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the molecular formula is hypothesized as C18H19N7O, with a molecular weight of 365.40 g/mol. Key physicochemical properties inferred from similar compounds include:

PropertyValue (Estimated)Basis for Estimation
LogP (Partition Coefficient)2.1Comparative analysis with
SolubilityModerate in DMSOAnalogous to
Hydrogen Bond Donors2Amide and pyrazole NH groups
Hydrogen Bond Acceptors7N and O atoms in heterocycles

The pyridine and pyrazole groups likely enhance solubility in polar solvents, while the piperidine and amide linker balance hydrophobicity .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can be conceptualized in three stages:

  • Pyrimidine-Pyrazole Core Construction: A Stille or Suzuki coupling may introduce the pyrazole group to a halogenated pyrimidine precursor, as demonstrated in triazolopyridine syntheses .

  • Piperidine-Carboxamide Intermediate: Piperidine-3-carboxylic acid could be converted to the corresponding amide via HATU-mediated coupling with pyridin-3-amine .

  • Final Assembly: Mitsunobu or nucleophilic substitution reactions might link the pyrimidine-pyrazole core to the piperidine-carboxamide intermediate .

Key Reaction Steps

A plausible synthetic pathway, inspired by methodologies in , involves:

  • Pyrimidine Functionalization:

    • Halogenation of 4-chloropyrimidine at position 6.

    • Pd-catalyzed coupling with pyrazole stannane or boronic acid.

  • Piperidine-Carboxamide Synthesis:

    • Esterification of piperidine-3-carboxylic acid followed by amidation with pyridin-3-amine.

  • Coupling Reactions:

    • SNAr displacement of a halogen on the pyrimidine by the piperidine-carboxamide intermediate.

Example Reaction Scheme:

4-Chloro-6-iodopyrimidine+Pyrazole-BpinPd(dppf)Cl26-(Pyrazol-1-yl)pyrimidin-4-amine\text{4-Chloro-6-iodopyrimidine} + \text{Pyrazole-Bpin} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{6-(Pyrazol-1-yl)pyrimidin-4-amine} Piperidine-3-carboxylic acid+Pyridin-3-amineHATUN-(Pyridin-3-yl)piperidine-3-carboxamide\text{Piperidine-3-carboxylic acid} + \text{Pyridin-3-amine} \xrightarrow{\text{HATU}} \text{N-(Pyridin-3-yl)piperidine-3-carboxamide} Coupling via Mitsunobu ConditionsTarget Compound\text{Coupling via Mitsunobu Conditions} \rightarrow \text{Target Compound}

Applications in Drug Discovery

Anticancer Therapeutics

The compound’s kinase inhibitory profile positions it as a candidate for:

  • Non-Small Cell Lung Cancer (NSCLC): Targeting MET amplifications .

  • Gastrointestinal Stromal Tumors (GIST): Addressing c-KIT mutations.

Neurodegenerative Diseases

Kinase modulation may also mitigate tau hyperphosphorylation in Alzheimer’s disease, though this remains speculative without empirical data .

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